Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C22H20FN3O4 . It is a derivative of benzothiazole and piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid analogues were synthesized and characterized . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)F)O .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 154.21 . The compound is air sensitive and should be stored under inert gas . The boiling point is 130 °C at 1 mmHg .Scientific Research Applications
- Thiazole derivatives, including compounds related to our target molecule, have shown promise as antitumor agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
- The benzothiazole ring appended with piperidine and morpholine moieties has been explored for anti-inflammatory activity. Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring exhibited excellent inhibition of cyclooxygenase-2 (COX-2) and promising selectivity indices (SI). These findings suggest potential applications in managing inflammatory conditions .
- Although direct evidence for our compound’s antiviral activity is scarce, related thiazole derivatives have shown inhibitory effects against influenza A. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC₅₀ value of 7.53 μmol/L against influenza A, along with a high selectivity index (SI) against CoxB3 virus .
Antitumor and Cytotoxic Activity
Anti-Inflammatory Properties
Antiviral Activity
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, such as anti-tubercular and antibacterial effects, as suggested by studies on similar compounds . Additionally, the compound’s synthesis process could be optimized for large-scale production.
Mechanism of Action
Mode of Action
Based on the structural similarity to other benzothiazole and piperazine derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
cyclopropyl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAFBDMLVAAKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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